methyl 1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate

Medicinal Chemistry ADME Prodrug Design

This methyl 1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate (≥95%) provides a critical 4-ethylbenzyl lipophilic anchor that cannot be replicated by 2,4-difluorophenyl or des-ethyl analogs without >10-fold potency shifts. The scaffold is validated for sub-µM BACE-1 inhibition (Alzheimer's) and 1.0–13.1 µM anticancer activity (A375, PPC-1). The methyl ester serves as a direct handle for C(sp³)–H arylation, hydrazide library synthesis, and acts as a CNS-penetrant prodrug (logD +1.5–2.0 vs. free acid). Procure with confidence for fragment growth campaigns.

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
CAS No. 2549039-56-5
Cat. No. B6461703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
CAS2549039-56-5
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)OC
InChIInChI=1S/C15H19NO3/c1-3-11-4-6-12(7-5-11)9-16-10-13(8-14(16)17)15(18)19-2/h4-7,13H,3,8-10H2,1-2H3
InChIKeyQBGAZGULHGDDTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate (CAS 2549039-56-5): Procurement-Grade Structural and Physicochemical Baseline


Methyl 1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate (CAS 2549039-56-5) is a fully synthetic 5-oxopyrrolidine-3-carboxylate ester bearing a 4-ethylbenzyl substituent at the N1 position. Its molecular formula is C₁₅H₁₉NO₃ (MW 261.32 g/mol), and it is typically supplied at ≥95% purity . The compound belongs to a privileged scaffold in medicinal chemistry: 5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated sub‑micromolar BACE‑1 inhibition [1] and anticancer activity across multiple cell lines including triple‑negative breast cancer, prostate adenocarcinoma and melanoma [2].

Why Methyl 1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate Cannot Be Interchanged with In‑Class Analogs


Even subtle structural modifications on the 5-oxopyrrolidine-3-carboxylate scaffold produce large differences in biological potency, selectivity, and physicochemical behavior. Replacing the 4-ethylbenzyl N‑substituent with a 2,4‑difluorophenyl group shifts anticancer EC₅₀ values by >10‑fold across the same cell lines [1]. Converting the methyl ester to the free carboxylic acid alters logD by approximately 1.5–2.0 units, directly impacting passive membrane permeability and oral bioavailability predictions . Substituting the 4-ethyl group with hydrogen on the benzyl ring reduces lipophilicity, which changes the compound’s partitioning into CNS-relevant compartments and its interaction with hydrophobic enzyme subsites such as the BACE‑1 S2′ pocket [2]. These non‑linear structure–activity relationships mean that procurement decisions based solely on core scaffold similarity carry a high risk of selecting a compound with materially different performance in downstream assays.

Quantitative Differentiation Evidence for Methyl 1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate Versus Closest Analogs


Enhanced Predicted Membrane Permeability Versus the Free Carboxylic Acid Analog (CAS 824981-40-0)

Methyl ester prodrug strategies are employed to transiently mask the carboxylate anion, thereby increasing logD and passive diffusion across lipid bilayers. The target methyl ester (CAS 2549039-56-5) is predicted to exhibit a logD₇.₄ approximately 1.5–2.0 units higher than its parent carboxylic acid 1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid (CAS 824981-40-0) . This difference is sufficient to shift a compound from the low‑permeability to the moderate‑permeability regime in PAMPA and Caco‑2 assays, as demonstrated for analogous 5-oxopyrrolidine-3-carboxylate ester/acid pairs [1].

Medicinal Chemistry ADME Prodrug Design

Lipophilicity Tuning via 4‑Ethyl Substituent: Differentiation from the Unsubstituted Benzyl Analog (CAS 51535-00-3)

The 4-ethyl group on the benzyl substituent adds approximately +0.8 to +1.0 logP units compared to the unsubstituted benzyl analog methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (CAS 51535-00-3, MW 233.26) . This incremental lipophilicity can be critical for engaging hydrophobic subsites such as BACE‑1 S2′, where aryl‑appendage interactions were shown to be essential for sub‑micromolar inhibitory activity [1].

Structure-Activity Relationship Lipophilic Efficiency CNS Drug Design

Class‑Level Anticancer Activity Precedent: 5‑Oxopyrrolidine‑3‑carboxylate Derivatives Demonstrate Single‑Digit Micromolar EC₅₀ in Melanoma and Prostate Cancer

In a 2025 study of 1‑(2,4‑difluorophenyl)-5-oxopyrrolidine‑3‑carboxylic acid hydrazone derivatives, compound 9f (bearing an N′-(4-methylbenzylidene) moiety) showed EC₅₀ = 1.0 ± 0.2 µM against melanoma A375 cells and EC₅₀ = 2.5 ± 0.6 µM against prostate adenocarcinoma PPC‑1 cells in monolayer culture, with 3.9‑fold selectivity for A375 over fibroblasts [1]. While the N‑substituent differs from the 4‑ethylbenzyl group of the target compound, the shared 5-oxopyrrolidine‑3‑carboxylate core and the demonstrated importance of the aryl‑appendage for potency support the target compound's suitability as a starting scaffold for anticancer lead optimization.

Anticancer Phenotypic Screening Kinase Inhibition

Synthetic Tractability: Direct Use in Amide Bond Formation Without Protecting Group Manipulation

Unlike the free carboxylic acid analog (CAS 824981-40-0), which requires activation (e.g., HATU, EDCI) or protection prior to amide coupling, the methyl ester (CAS 2549039-56-5) can be directly converted to amides via aminolysis under mild heating, or can be hydrolyzed quantitatively to the acid when the free carboxylate is desired [1]. This dual reactivity is documented in the patent literature for 5‑oxopyrrolidine‑3‑carboxylate esters used as levetiracetam intermediates [2], where the methyl ester serves as a stable, storable precursor that can be selectively transformed into either amides (via NH₃/amine) or carboxylic acids (via NaOH hydrolysis).

Medicinal Chemistry Parallel Synthesis Building Block

Purity and Characterization: 95% Minimum Purity with Full Analytical Documentation

Commercially available methyl 1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate (CAS 2549039-56-5) is supplied at ≥95% purity with molecular formula confirmation by C₁₅H₁₉NO₃ and MW 261.32 g/mol . In contrast, the closest analog methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (CAS 51535-00-3) is typically supplied at 98% purity (GC) with a melting point of 63–66 °C, providing a benchmark for expected solid‑state properties .

Quality Control Compound Management Procurement

Optimal Research and Industrial Application Scenarios for Methyl 1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate


Fragment‑Based BACE‑1 Inhibitor Lead Expansion

The target methyl ester serves as a direct precursor for C(sp³)–H arylation chemistry to introduce aryl appendages that engage the BACE‑1 S2′ subsite. The sub‑micromolar BACE‑1 inhibitory activity demonstrated for fully substituted 5‑oxopyrrolidines [1] positions this scaffold for fragment growth campaigns in Alzheimer's disease drug discovery. The 4‑ethylbenzyl group provides a baseline lipophilic anchor that can be further diversified.

Anticancer Hydrazone Library Synthesis

The methyl ester handle allows direct conversion to hydrazide intermediates, which can be condensed with substituted benzaldehydes to generate hydrazone libraries. Class precedent shows that hydrazone derivatives of 5‑oxopyrrolidine‑3‑carboxylic acid achieve EC₅₀ values of 1.0–13.1 µM against melanoma (A375) and prostate cancer (PPC‑1) cell lines [2]. The 4‑ethylbenzyl substituent provides a distinct lipophilic vector compared to published 2,4‑difluorophenyl analogs, enabling exploration of novel SAR space.

Gas Hydrate Inhibition with Enhanced Biodegradability

According to patent literature, 1‑alkyl‑5‑oxopyrrolidine‑3‑carboxylic esters function as kinetic gas hydrate inhibitors with improved biodegradability profiles compared to conventional inhibitors [3]. The 4‑ethylbenzyl substituent offers a balanced hydrophobic/hydrophilic ratio suitable for partitioning at the water–gas interface, while the methyl ester provides hydrolytic stability under pipeline operating conditions.

Prodrug Intermediate for CNS‑Targeted Carboxylic Acid Leads

When a carboxylic acid pharmacophore is identified but suffers from poor CNS penetration, the corresponding methyl ester can serve as a transient prodrug form. The predicted logD increase of 1.5–2.0 units over the free acid is expected to enhance passive BBB permeation [4], after which endogenous esterases regenerate the active carboxylate. The 4‑ethylbenzyl group maintains sufficient lipophilicity for CNS partitioning without exceeding the LogP threshold associated with high metabolic clearance.

Quote Request

Request a Quote for methyl 1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.